molecular formula C31H39ClN4O4 B606562 N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide CAS No. 1417342-67-6

N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide

Cat. No. B606562
M. Wt: 567.13
InChI Key: ITUUZKJHMFOABO-LNLSOMNWSA-N
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Description

CD08108 is a MC1R agonist.

Scientific Research Applications

Antioxidant and Anticancer Activity

N-[1-[3-(Cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide and its derivatives have shown significant antioxidant and anticancer activities. For instance, certain derivatives have demonstrated higher antioxidant activity compared to ascorbic acid. Moreover, their effectiveness against various cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, has been notable, indicating potential applications in cancer therapy (Tumosienė et al., 2020).

Antimicrobial and Antifungal Activities

This compound and related derivatives also exhibit promising antimicrobial and antifungal properties. Specific derivatives have been identified for their high antibacterial activity against various bacterial strains, as well as notable anticandidal effects. These findings suggest potential applications in the treatment of microbial infections (Dawbaa et al., 2021).

Applications in Drug Resistance Studies

Research has also explored the use of derivatives of this compound in understanding drug resistance mechanisms. For instance, their interaction with proteasome inhibitors and ATP-binding cassette transporters has been studied, providing insights into the development of resistance in various diseases, including rheumatoid arthritis (Verbrugge et al., 2012).

properties

CAS RN

1417342-67-6

Product Name

N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide

Molecular Formula

C31H39ClN4O4

Molecular Weight

567.13

IUPAC Name

(R)-N-(1-(3-(Cyclopropylmethoxy)-3-(o-tolyl)azetidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-3-(5-methyl-1H-imidazol-4-yl)propanamide Hydrochloride

InChI

InChI=1S/C31H38N4O4.ClH/c1-21-6-4-5-7-26(21)31(39-17-24-8-9-24)18-35(19-31)30(37)28(16-23-10-12-25(38-3)13-11-23)34-29(36)15-14-27-22(2)32-20-33-27;/h4-7,10-13,20,24,28H,8-9,14-19H2,1-3H3,(H,32,33)(H,34,36);1H/t28-;/m1./s1

InChI Key

ITUUZKJHMFOABO-LNLSOMNWSA-N

SMILES

O=C(N[C@H](CC1=CC=C(OC)C=C1)C(N2CC(C3=CC=CC=C3C)(OCC4CC4)C2)=O)CCC5=C(C)NC=N5.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CD-08108;  CD 08108;  CD08108

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide
Reactant of Route 2
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide
Reactant of Route 6
N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide

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